Product packaging for Dimethyl methylphosphoramidate(Cat. No.:CAS No. 52420-88-9)

Dimethyl methylphosphoramidate

Cat. No.: B3065578
CAS No.: 52420-88-9
M. Wt: 139.09 g/mol
InChI Key: DWCRHUWVDSHYPO-UHFFFAOYSA-N
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Description

Dimethyl Methylphosphoramidate is a small molecule phosphoramidate. Compounds in this class are of significant interest in organic and medicinal chemistry due to their role as key intermediates in various synthetic pathways. Researchers utilize phosphoramidates as precursors in the synthesis of more complex phosphorus-containing compounds, including nucleotides and their analogs. The methylphosphoramidate structure may also be investigated for its potential biological activity and its utility in catalytic processes. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses. Please consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10NO3P B3065578 Dimethyl methylphosphoramidate CAS No. 52420-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-dimethoxyphosphorylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10NO3P/c1-4-8(5,6-2)7-3/h1-3H3,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCRHUWVDSHYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNP(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200439
Record name Phosphoramidic acid, methyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52420-88-9
Record name Phosphoramidic acid, methyl-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052420889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoramidic acid, methyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethyl Methylphosphoramidate and Its Chemical Analogues

Classical and Conventional Synthetic Routes to Phosphoramidates

Traditional methods for the synthesis of phosphoramidates have been well-established for decades. These routes often involve the use of readily available phosphorus precursors and straightforward reaction pathways.

Aminolysis of Phosphorus(V) Halides and Esters

One of the earliest and most fundamental methods for the formation of phosphoramidates is the aminolysis of phosphorus(V) halides and esters. This approach relies on the nucleophilic attack of an amine on an electrophilic phosphorus center.

A common precursor for this reaction is phosphorus oxychloride (POCl₃). In a typical procedure, phosphorus oxychloride is treated with a phenol (B47542) to form a diphenylchlorophosphate or a phenyl dichlorophosphate (B8581778) intermediate. nih.gov This intermediate is then reacted with an amine, such as methylamine (B109427), to yield the corresponding phosphoramidate (B1195095). The presence of a base, like pyridine (B92270), is often required to neutralize the hydrogen chloride byproduct. nih.gov This method, known as the Stokes method, allows for the stepwise substitution of the chlorine atoms, providing a degree of control over the final product. wikipedia.org

The reaction of dialkyl chlorophosphates with amines is also a widely used method. These chlorophosphates can be generated in situ to avoid handling the moisture-sensitive reagents. nih.gov

PrecursorReagentsProduct TypeReference
Phosphorus Oxychloride1. Phenol 2. Amine, PyridinePhenylphosphoramidate nih.gov
Dialkyl ChlorophosphateAmineDialkyl Phosphoramidate nih.gov

The Atherton-Todd Reaction: Mechanistic Elucidations and Scope

The Atherton-Todd reaction, discovered fortuitously in 1945 by F. R. Atherton, H. T. Openshaw, and A. R. Todd, is a cornerstone in the synthesis of phosphoramidates. nih.govbeilstein-journals.org The reaction initially involved the treatment of a solution of dibenzyl phosphite (B83602) in carbon tetrachloride with aqueous ammonia, which unexpectedly produced O,O-dibenzyl phosphoramidate. beilstein-journals.org

The classical Atherton-Todd reaction involves the reaction of a dialkyl phosphite with an amine in the presence of a base and a halogenated solvent, typically carbon tetrachloride. nih.govbeilstein-journals.org The reaction proceeds through the in situ formation of a dialkyl chlorophosphate intermediate, which then undergoes aminolysis. nih.govwikipedia.org The use of a tertiary amine as a base is common. wikipedia.org

Mechanism: Two primary mechanisms were initially proposed by Atherton and Todd. beilstein-journals.org Subsequent studies have provided further insight, suggesting the reaction can proceed through different pathways depending on the specific reactants and conditions. One proposed mechanism involves the deprotonation of the dialkyl phosphite by the amine, followed by reaction with carbon tetrachloride to form the chlorophosphate intermediate. wikipedia.org

Scope: The Atherton-Todd reaction is versatile and has been applied to a wide range of primary and secondary amines, including less nucleophilic amines like aniline, although the latter may require the addition of a tertiary amine to achieve reasonable yields. beilstein-journals.org Various dialkyl phosphites, such as dimethyl phosphite and dibenzyl phosphite, can be used as starting materials. beilstein-journals.org The reaction has been modified to use other halogen sources and has been adapted for solid-phase synthesis. nih.gov A notable advantage of this method is the in situ generation of the reactive chlorophosphate, avoiding the need to handle this moisture-sensitive species directly. nih.gov However, the use of halogenated solvents like carbon tetrachloride is a significant drawback due to their toxicity and environmental concerns. nih.gov More recent modifications have explored the use of air as a radical initiator, offering a greener alternative. nih.govrsc.org

Dialkyl PhosphiteAmineHalogen SourceBaseIsolated Yield (%)Reference
Dibenzyl PhosphiteAmmoniaCarbon Tetrachloride-- beilstein-journals.org
Diethyl PhosphiteBenzylamineCarbon Tetrachloride-62-92 nih.gov
Diisopropyl PhosphiteMorpholineCarbon Tetrachloride-62-92 nih.gov
Dimethyl PhosphiteCyclohexylamineCarbon TetrachlorideTertiary Amine- beilstein-journals.org

Multi-Step Approaches from Phosphorous Precursors (e.g., Dimethyl Phosphite Derivatization)

Multi-step synthetic sequences starting from readily available phosphorous precursors like dimethyl phosphite offer a versatile platform for accessing a variety of phosphoramidates. Dimethyl phosphite, with its reactive P-H bond, is a key starting material for numerous transformations. wikipedia.org

One common strategy involves the initial conversion of dimethyl phosphite to a more reactive intermediate. For instance, the Atherton-Todd reaction itself can be considered a multi-step process where the dimethyl phosphite is first converted to dimethyl chlorophosphate in situ before reacting with an amine. nih.govwikipedia.org

Alternatively, dimethyl phosphite can be directly halogenated to produce dimethyl chlorophosphate, which is then subjected to aminolysis in a subsequent step. This approach allows for the isolation and purification of the intermediate, which can be beneficial in certain synthetic contexts.

Another multi-step approach involves the Michaelis-Arbuzov reaction. While this reaction is primarily used for the formation of phosphonates (P-C bonds), variations of this chemistry can be adapted for the synthesis of phosphoramidate precursors.

The synthesis of dimethyl methylphosphonate (B1257008), a related compound with a P-C bond, can be achieved through the rearrangement of trimethyl phosphite. google.comgoogle.com While not a direct route to dimethyl methylphosphoramidate, this highlights the utility of trivalent phosphorus precursors in accessing pentavalent phosphorus compounds. The conversion of a phosphonate (B1237965) to a phosphoramidate would require subsequent chemical transformations to replace the P-C bond with a P-N bond, which is a non-trivial synthetic challenge.

A more direct derivatization of dimethyl phosphite involves its reaction with an azide (B81097) in the Staudinger reaction. This reaction forms a phosphoramidate through the formation of a P-N bond and the liberation of nitrogen gas.

Starting MaterialKey IntermediateFinal ReactionProduct Type
Dimethyl PhosphiteDimethyl ChlorophosphateAminolysisDimethyl Phosphoramidate
Dimethyl PhosphitePhosphorazidateStaudinger ReactionDimethyl Phosphoramidate

Modern and Advanced Phosphoramidation Strategies

In recent years, significant efforts have been directed towards the development of more efficient, selective, and environmentally benign methods for the synthesis of phosphoramidates. These modern strategies often employ catalytic systems and novel reaction pathways to overcome the limitations of classical methods.

Oxidative Cross-Coupling Methodologies for P-N Bond Formation

Oxidative cross-coupling reactions have emerged as a powerful tool for the direct formation of P-N bonds from H-phosphonates and amines. semanticscholar.orgresearchgate.net These methods typically involve the use of a metal catalyst and an oxidant to facilitate the coupling process. wiley-vch.deacs.org

Copper-catalyzed systems have been successfully employed for the aerobic oxidative coupling of H-phosphonates and amines to produce phosphoramidates. rsc.org In this approach, copper(I) iodide can be used as the catalyst with molecular oxygen from the air serving as the sole oxidant. rsc.org This method is advantageous due to the use of a readily available and inexpensive catalyst and a green oxidant.

Iodine-mediated oxidative cross-coupling has also been reported as an effective method for phosphoramidate synthesis. nih.gov This can be achieved under solvent-free conditions or in the presence of an oxidant like hydrogen peroxide. nih.gov The reaction of trialkyl phosphites with amines in the presence of iodine is another variation of this approach. nih.gov

Electrochemical methods are also being explored for oxidative C-H/N-H cross-coupling to form C-N bonds, and similar principles can be applied to P-N bond formation, offering a reagent-free and sustainable approach. researchgate.net

H-PhosphonateAmineCatalyst/MediatorOxidantIsolated Yield (%)Reference
Diethyl H-phosphonateVarious aminesCuIO₂ (air)- rsc.org
Diethyl H-phosphonateVarious aminesI₂H₂O₂31-96 nih.gov
Trialkyl PhosphiteVarious aminesI₂-0-95 nih.gov

Hydrophosphinylation Reactions for Phosphoramidate Synthesis

Hydrophosphinylation is recognized as one of the key strategies for the synthesis of phosphoramidates. semanticscholar.orgresearchgate.net This reaction involves the addition of a P-H bond across a double or triple bond, followed by subsequent transformations to yield the final phosphoramidate product. While the term is broad, in the context of phosphoramidate synthesis, it often refers to the addition of an H-phosphonate to an unsaturated nitrogen-containing compound.

The specific application of hydrophosphinylation for the direct synthesis of phosphoramidates is an area of ongoing research. The development of catalytic systems that can efficiently and selectively promote the addition of the P-H bond to a nitrogen-containing substrate is crucial for the advancement of this methodology.

Azide-Based Reaction Pathways in Phosphoramidate Construction

The formation of phosphoramidates through azide-based reactions is a significant strategy in organophosphorus chemistry. One of the primary methods in this category is the Staudinger reaction, which involves the reaction of an organic azide with a phosphine (B1218219) or phosphite. This reaction proceeds through a phosphazide (B1677712) intermediate, which then loses a molecule of dinitrogen (N₂) to form an iminophosphorane. Subsequent hydrolysis of the iminophosphorane yields the desired phosphoramidate.

Another approach involves the reaction of phosphoryl azides with substrates bearing C-H bonds. For instance, iridium-based catalyst systems can activate C-H bonds, which then react with phosphoryl azides to form the P-N linkage directly. This method is advantageous for its ability to create phosphoramidates under mild conditions with a broad range of substrates. The reaction is believed to proceed through an iridacyclic intermediate, which coordinates with the phosphoryl azide, followed by insertion of the azide into the iridium-carbon bond and subsequent release of N₂ to form an amido iridium complex.

Furthermore, phosphoramidates can be synthesized via a two-step process involving the in-situ generation of organic azides from organic halides, which then react with phosphites. nih.gov This method avoids the need to handle potentially hazardous azide precursors directly and generates N₂ as the primary stoichiometric waste product. nih.gov

Salt Elimination Protocols for Efficient Phosphoramidate Formation

Salt elimination is a classical and widely utilized method for the synthesis of phosphoramidates. This approach is fundamentally a nucleophilic substitution reaction where an amine attacks a phosphoryl halide, such as phosphoryl chloride. The reaction results in the formation of a P-N bond and the elimination of a hydrohalic acid molecule (e.g., HCl). To drive the reaction to completion, a base is typically added to neutralize the acid byproduct, forming a salt that can be easily removed from the reaction mixture.

In 1984, Zwierzak and Osowska-Pacewicka reported a method for synthesizing various phosphoramidates through inorganic salt elimination. Phase-transfer catalysis has also been introduced to improve the efficiency of the phosphorylation of amines in these systems. This technique facilitates the transfer of reactants between different phases (e.g., organic and aqueous), enhancing reaction rates and yields.

A one-pot, two-step synthesis has also been developed where (Me₂N)₃PBr₂ is prepared in situ from (EtO)₂P(O)OH and amines. This method showed improved yields of the final phosphoramidate product and avoided the formation of anhydride (B1165640) byproducts.

Phosphoramidate-Aldehyde-Dienophile (PAD) Reactions in Synthetic Cascades

The Phosphoramidate-Aldehyde-Dienophile (PAD) reaction is a powerful multi-component synthetic cascade that allows for the rapid construction of complex molecular architectures. This reaction is a type of aza-Diels-Alder reaction, a powerful tool for forming six-membered heterocyclic rings. In this sequence, a phosphoramidate reacts with an aldehyde to form an in-situ imine, which then acts as a dienophile in a subsequent Diels-Alder reaction with a conjugated diene.

This diastereoselective multicomponent process leads to the synthesis of polysubstituted cyclohex-2-enyl-amine derivatives. The reaction is valuable for its ability to generate significant molecular complexity in a single synthetic operation from readily available starting materials. The regioselectivity of the Diels-Alder reaction, which dictates the orientation of the substituents on the newly formed ring, is a critical aspect of this process.

Asymmetric Synthesis and Stereochemical Control in Phosphoramidate Chemistry

Achieving stereochemical control in the synthesis of phosphoramidates is crucial, particularly when the phosphorus atom is a stereocenter, as the configuration can significantly influence biological activity. nih.gov Enantioselective catalysis has emerged as a powerful strategy to construct these P-stereogenic centers. nih.gov

One notable approach is the yttrium-catalyzed desymmetrization of an achiral oxazolidinyl phosphorodichloridate. nih.gov This process, supported by Feng-ligands, involves an enantioselective nucleophilic substitution with a phenol, followed by a stereospecific addition of an amine in a one-pot sequence. nih.gov This method provides access to P-stereogenic phosphoramidates that can serve as versatile building blocks for more complex molecules. nih.gov By selecting the appropriate enantiomer of the catalyst, it is possible to control the configuration of the phosphorus center independently of any substrate chirality, offering a stereodivergent route to different diastereomers. nih.gov

Another strategy involves the use of chiral Brønsted acids as catalysts. nih.govnih.gov These catalysts can control the formation of stereogenic phosphorus centers during the transfer of phosphoramidite (B1245037) groups. nih.gov This method has been applied to the stereocontrolled synthesis of dinucleotides and cyclic dinucleotides. nih.gov Chiral phosphoric acid (CPA) catalysts have been shown to mediate these couplings, enabling access to stereodefined products without the need for stoichiometric chiral auxiliaries. nih.gov The catalyst facilitates a dynamic asymmetric transformation of the phosphoramidite, controlling the stereochemical outcome of the nucleophilic displacement. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis offers significant advantages in phosphoramidate synthesis, including milder reaction conditions, improved efficiency, and the ability to achieve stereocontrol. Both metal-based and organocatalytic systems have been developed to facilitate the formation of the P-N bond.

Metal-Catalyzed Phosphoramidation Reactions

Transition metal catalysis provides a versatile platform for the synthesis of phosphoramidates. Various metals, including palladium, iridium, and copper, have been employed to catalyze the formation of P-N bonds through different mechanistic pathways.

A prominent example is the palladium-catalyzed C-P cross-coupling reaction between phosphoramidites and aryl halides. rug.nlrug.nl This method allows for the synthesis of P-chirogenic compounds with excellent stereoselectivity, often using a chiral auxiliary like 1,1'-bi-2-naphthol (B31242) (BINOL) to induce asymmetry. rug.nlrug.nl

Iridium catalysts have been utilized for the direct C-H amidation of substrates using phosphoryl azides. The catalyst activates a C-H bond, leading to the formation of an iridacyclic intermediate that subsequently reacts with the phosphoryl azide to forge the C-N bond, which is a key step in forming the final phosphoramidate structure.

Iron catalysis has also been explored for nitrene-mediated P-N coupling reactions between various phosphorus nucleophiles and dioxazolones, providing an alternative route to phosphoramidate-like structures. chinesechemsoc.org

Catalyst SystemReactantsReaction TypeKey Feature
Palladium Phosphoramidite, Aryl HalideC-P Cross-CouplingHigh stereoselectivity with chiral auxiliaries rug.nlrug.nl
Iridium Substrate with C-H bond, Phosphoryl AzideC-H AmidationDirect C-N bond formation under mild conditions
Yttrium/Feng-ligand Phosphorodichloridate, Phenol, AmineDesymmetrizationEnantioselective synthesis of P-stereogenic centers nih.gov
Iron Phosphorus Nucleophile, DioxazoloneP-N CouplingNitrene-mediated bond formation chinesechemsoc.org

Organocatalytic Systems for Phosphoramidate Formation

Organocatalysis presents a metal-free alternative for synthesizing phosphoramidates, aligning with the principles of green chemistry by avoiding potentially toxic heavy metals. scienmag.comacs.org These systems utilize small organic molecules to catalyze the desired transformations.

One effective organocatalytic approach is the use of iodide ions (I⁻) as a catalyst for the oxidative coupling of amines with H-phosphonates. scienmag.com This metal-free method proceeds under mild conditions and is believed to involve the iodide ion facilitating electron transfer processes to promote the oxidative pathway. scienmag.com Similarly, iodine (I₂) has been used, sometimes in the presence of an oxidant like H₂O₂, to catalyze the dehydrogenative cross-coupling of H-phosphonates and amines. nih.gov

Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), represent another important class of organocatalysts. nih.gov They have been successfully applied to the asymmetric synthesis of P(III)-stereogenic compounds by controlling the stereochemical outcome of phosphoramidite transfer reactions. nih.gov Chiral thiourea (B124793) catalysts have also been investigated, although with more limited success in inducing high levels of stereoselectivity in certain reactions. mdpi.com

Visible light-mediated organophotocatalysis using organic dyes has also been reported for the cross-dehydrogenative coupling of phosphites and amines. soton.ac.uk This sustainable method avoids the need for metal catalysts and often allows for simple product isolation through acid-base workups. soton.ac.uk

Catalyst TypeReactantsReaction TypeKey Feature
**Iodide (I⁻) / Iodine (I₂) **Amines, H-PhosphonatesOxidative CouplingMetal-free, mild conditions nih.govscienmag.com
Chiral Phosphoric Acids Phosphoramidites, NucleophilesAsymmetric TransferHigh stereocontrol at the phosphorus center nih.gov
Organic Dyes Phosphites, AminesPhotocatalytic CDCVisible-light mediated, sustainable soton.ac.uk
Chiral Thioureas VariousNucleophilic AdditionMetal-free, though enantioselectivity can be modest mdpi.com

Biocatalytic Strategies for Phosphorus-Nitrogen Bond Construction

The use of biocatalysis, leveraging enzymes or whole-cell systems, is an emerging and promising alternative to traditional chemical synthesis for forming phosphorus-nitrogen (P-N) bonds. mdpi.compreprints.org This approach offers the advantages of eco-friendly reaction conditions, enhanced selectivity, and the generation of fewer by-products, aligning with the core tenets of green chemistry. mdpi.compreprints.org

While the biocatalytic preparation of some α-aminophosphonates has been explored, for instance, using Candida antarctica lipase (B570770) B (CAL-B) in Kabachnik-Fields reactions, the broader application to phosphoramidates is a developing field. researchgate.net A significant breakthrough has been demonstrated in the field of molecular biology, where a modified DNA polymerase from Bacillus stearothermophilus has been shown to catalyze the template-directed formation of N3′→P5′ phosphoramidate bonds to produce NP-DNA strands. pnas.org This enzymatic activity highlights the biochemical feasibility of forming these unnatural N-P linkages, which are typically accessible only through synthetic chemistry. pnas.org

Researchers found that by replacing the typical Mg²⁺ cofactor with Ca²⁺, the rate of this enzymatic P-N bond formation increased fivefold, enabling multiple turnover reactions. pnas.org Further protein engineering, involving a single active site mutation, enhanced the synthesis rate by an additional 21-fold. pnas.org Although phosphoramidate bonds are present in nature, such as in ligase adenylyl-lysine intermediates, the discovery of an enzymatic pathway for creating internucleotide phosphoramidate linkages opens new avenues for studying these alternative genetic polymers. pnas.org This enzymatic strategy underscores the potential for developing highly specific and efficient biocatalysts for the synthesis of a wider range of phosphoramidates, including this compound.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of phosphoramidates aims to reduce the environmental impact of chemical processes. This includes minimizing solvent use, employing alternative energy sources to drive reactions, and developing more sustainable synthetic pathways. researchgate.net

Development of Solvent-Minimization and Solvent-Free Reaction Conditions

A key area of green chemistry is the reduction or elimination of hazardous solvents. In the context of phosphoramidate synthesis, significant progress has been made in developing solvent-free protocols. One such notable method is a catalyst-free and solvent-free Staudinger phosphite reaction. tandfonline.comtandfonline.com This protocol allows for the efficient synthesis of phosphoramidates from a variety of starting materials, including aryl, benzyl, and alkyl azides, at room temperature. tandfonline.comtandfonline.com The reactions are characterized by their simplicity, high selectivity, excellent yields, and remarkably short reaction times. tandfonline.comtandfonline.com

The mild conditions of this solvent-free approach are compatible with sensitive functional groups and protecting groups, which is a considerable advantage for the synthesis of complex molecules with potential biological and medicinal importance. tandfonline.com Another approach involves an iodine-mediated synthesis that can be performed under solvent-free conditions for the cross-dehydrogenative coupling of arylamines and H-phosphonates. nih.gov These methods represent a significant step towards more sustainable and environmentally friendly manufacturing of phosphoramidates. tandfonline.comnih.gov

Table 1: Comparison of Solvent-Free Phosphoramidate Synthesis Methods

MethodKey FeaturesStarting MaterialsConditionsAdvantages
Staudinger Phosphite ReactionCatalyst-free, Solvent-freeAryl/benzyl/alkyl azides, PhosphitesRoom temperature, Short reaction timeHigh yield, High selectivity, Compatible with sensitive functional groups
Iodine-Mediated CouplingSolvent-free optionArylamines, H-phosphonatesAtmospheric conditionsAvoids use of hazardous solvents

Microwave-Assisted Synthetic Transformations

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool in green chemistry for its ability to accelerate reactions, improve yields, and reduce side reactions. rsc.org This technology has been successfully applied to the synthesis of phosphoramidates and their analogues. rsc.orgrsc.orgh1.conih.gov

Microwave irradiation has been shown to be a highly efficient method for the phosphitylation of nucleosides, including sterically hindered ones, to prepare the corresponding phosphoramidites. rsc.orgh1.conih.gov This technique significantly shortens reaction times to as little as 15-20 minutes and demonstrates that phosphoramidites can be stable at elevated temperatures (around 65 °C), contrary to conventional beliefs that necessitate mild conditions. rsc.org The complete consumption of starting materials under microwave heating often simplifies the purification process. rsc.org

In the synthesis of ProTide analogues (a type of phosphoramidate prodrug), microwave enhancement has led to good to excellent yields (13–97%) with a dramatic reduction in reaction time—between 2 and 150 times faster than conventional heating. rsc.org Furthermore, microwave irradiation can promote selectivity, for instance, favoring the desired 5'-phosphoramidation of thymidine (B127349) nucleosides where thermal heating predominantly forms a bis-substituted by-product. rsc.org A microwave-assisted synthesis of N-arylphosphoramidates from nitrobenzene (B124822) and trialkyl phosphites has also been reported, offering an alternative route that avoids the use of conventional amines. nih.gov

Table 2: Selected Microwave-Assisted Phosphoramidate Syntheses

Product TypeStarting MaterialsKey Advantage of MicrowaveReaction TimeReference
Nucleoside PhosphoramiditesSterically hindered nucleosides, Phosphitylating reagentsOvercomes steric hindrance, High efficiency15–20 minutes rsc.org
ProTide AnaloguesRibonucleosides, Deoxyribonucleosides, Phosphoramidating reagents2–150x decrease in reaction time, Improved selectivityVaries rsc.org
N-ArylphosphoramidatesNitrobenzene, Trialkyl phosphitesAlternative route from nitro compoundsVaries nih.gov

Photochemical and Electrochemical Methods for Sustainable Synthesis

Photochemical and electrochemical methods represent a frontier in sustainable synthesis, utilizing light or electricity as "traceless" reagents to drive chemical reactions. These approaches can often be conducted under mild conditions and can offer unique reactivity.

In the realm of phosphoramidate chemistry, photoelectrochemical (PEC) methods have been developed for the synthesis of DNA microarrays. pnas.org This platform uses light to gate the electrochemical generation of protons at a semiconductor anode. pnas.org These photogenerated protons are then used to cleave acid-labile protecting groups, such as the dimethoxytrityl (DMT) group, from standard phosphoramidite reagents. pnas.org This process allows for the spatially selective, step-by-step construction of DNA sequences on a chip. pnas.org

While this application is specific to solid-phase oligonucleotide synthesis, the underlying principle demonstrates the feasibility of using light and electricity to control key steps in reactions involving phosphoramidate building blocks. Further research could adapt these principles to the solution-phase synthesis of discrete molecules like this compound, potentially leading to highly controlled and environmentally benign synthetic routes. Additionally, the use of visible light and organic dyes as catalysts has been explored for the dehydrogenative cross-coupling reaction of phosphites and amines, representing another photochemically driven approach to P-N bond formation. nih.gov

Reaction Mechanisms and Chemical Reactivity of Dimethyl Methylphosphoramidate

Fundamental Mechanistic Studies of Phosphoramidate (B1195095) Formation

The synthesis of phosphoramidates, including dimethyl methylphosphoramidate, can be achieved through several mechanistic routes. These pathways are generally categorized by the nature of the bond formation and the types of reagents employed. Key synthetic strategies include salt elimination, oxidative cross-coupling, and reactions involving azides. nih.gov

The formation of the phosphorus-nitrogen (P-N) bond is a cornerstone of phosphoramidate synthesis and typically involves a reaction between a phosphorus-containing electrophile and a nitrogen-containing nucleophile, or vice-versa.

Oxidative Cross-Coupling Reactions : One common pathway involves the oxidative cross-coupling of a dialkyl H-phosphonate with an amine or amide. nih.gov For instance, a Cu(II) catalyst can be used with air as an oxidant to synthesize N-acylphosphoramidates from dialkyl H-phosphonates and an amide. nih.gov In these mechanisms, the H-phosphonate ((RO)₂P(O)H) may react with a chlorinating agent to form a phosphoryl chloride intermediate, which is then attacked by the nitrogen nucleophile. nih.gov

Reactions with Azides : Phosphoryl azides are versatile reagents for forming P-N bonds. In one approach, an Ir(III)-based catalyst facilitates the reaction between an amide or ketone and a phosphoryl azide (B81097). acs.orgresearchgate.net This method proceeds via a C-N bond formation through direct C-H amidation, ultimately creating the phosphoramidate structure. acs.orgresearchgate.net Another pathway involves the reaction of an organic azide with a trialkyl phosphite (B83602), ((RO)₃P). nih.gov Transition metal-free synthesis is also possible, where a phosphoryl azide reacts directly with an amine. nih.gov

A comparison of different synthetic routes highlights the diversity of nucleophilic and electrophilic partners that can be utilized.

Table 1: Selected Pathways in P-N Bond Formation nih.govacs.org
Reaction TypePhosphorus Source (Electrophile/Precursor)Nitrogen Source (Nucleophile/Precursor)Key Conditions/Catalysts
Oxidative Cross-CouplingDialkyl H-phosphonateAmide, Urea, Lactam, etc.Cu(II) catalyst, air (oxidant)
Azide Route (C-H Amidation)Phosphoryl azideAmide or KetoneIr(III)-based catalyst
Azide Route (Staudinger-type)Trialkyl phosphiteOrganic azideOne-pot process
Azide Route (Direct Amination)Phosphoryl azideAmineTransition metal-free

Understanding the reaction mechanisms requires identifying the transient species that lead to the final product.

In the iridium-catalyzed C-H amidation pathway, a proposed mechanism involves several key steps and intermediates. acs.org A primary kinetic isotope effect (kH/kD = 2.7) was observed, which suggests that the activation and cleavage of the C-H bond is the rate-determining step of the reaction. acs.org

The proposed mechanistic pathway is as follows:

C-H Cleavage : An Iridium (Ir) species interacts with the substrate (e.g., an amide), leading to the cleavage of a C-H bond and the formation of a five- or six-membered iridacyclic intermediate (I). acs.org

Azide Coordination : The phosphoryl azide coordinates with the iridacyclic intermediate to form an azide-adduct (II). acs.org

Amido Group Transfer : The coordinated azide inserts into the Ir-C bond, which is accompanied by the release of dinitrogen (N₂). This step forms an amido iridium complex (III) and can proceed through either a concerted migratory insertion or a stepwise nitrenoid pathway. acs.org

Proto-demetalation : The amido iridium complex undergoes proto-demetalation to release the final phosphoramidate product. acs.org

In other systems, such as the H-phosphonate method for oligonucleotide synthesis, reactive intermediates like pyro-H-phosphonates can be formed. researchgate.net For example, the activation of ethyl H-phosphonate with diphenylchlorophosphate can lead to the intermediate formation of bis diethyl pyro-di-H-phosphonate. researchgate.net The presence of a base like pyridine (B92270) can act as a nucleophilic catalyst, converting diphenylchlorophosphate into a more reactive pyridinium (B92312) adduct. researchgate.net

Thermal Decomposition and Pyrolysis Pathways of this compound (DMPR)

The thermal decomposition of this compound (DMPR) is crucial for understanding its behavior as a potential fire retardant. High temperatures initiate the breakdown of the molecule into smaller, often highly reactive, phosphorus-containing species.

Experimental and computational studies have identified several key phosphorus-containing species that form during the thermal decomposition of DMPR. Under pyrolytic (oxygen-deficient) conditions, PN species have been identified as major products. researchgate.net In contrast, under oxidative conditions, the formation of PN is suppressed, and phosphoryl (PO) and phosphorus dioxide (PO₂) radicals become significant. researchgate.netresearchgate.net

The unimolecular decomposition of DMPR can proceed via pathways that lead directly to the formation of PO and PN radicals. researchgate.net The presence of oxygen facilitates the conversion of PO to PO₂ through the reaction .PO + O₂ → .PO₂ + O. researchgate.net This reaction is considered a key step in the formation of .PO₂. researchgate.net

The presence or absence of oxygen dramatically alters the decomposition pathways and the resulting product distribution for DMPR.

Pyrolytic (Oxygen-Deficient) Conditions : In an environment without oxygen, the thermolysis of DMPR primarily yields PN-containing species. researchgate.net

Oxidative Conditions : When oxygen is present, the reaction chemistry shifts significantly. The formation of PN species is suppressed. researchgate.net Instead, the decomposition leads to the formation of PO radicals, which are subsequently oxidized to PO₂ radicals. researchgate.netresearchgate.net This highlights the critical role of oxygen in steering the decomposition towards phosphorus oxides over phosphorus nitrides.

Table 2: Effect of Environment on DMPR Decomposition Products researchgate.net
Decomposition ConditionPrimary Phosphorus-Containing ProductsKey Mechanistic Feature
Pyrolysis (Oxygen-Deficient)PN speciesDirect formation from DMPR backbone.
Oxidation (Oxygen-Rich)PO, PO₂PN formation is suppressed; PO is formed and reacts with O₂ to yield PO₂.

Quantum chemical calculations are essential tools for elucidating the complex, high-energy pathways of unimolecular decomposition that are often difficult to observe experimentally. researchgate.netnih.gov These studies map the potential energy surface of the molecule, identifying the lowest-energy reaction channels and calculating the energy barriers for various decomposition and isomerization steps. researchgate.netnih.gov

For related organophosphorus compounds like trimethyl phosphate (B84403) (TMP) and dimethyl methylphosphonate (B1257008) (DMMP), computational studies have revealed that isomerization channels, such as those involving hydrogen or methyl transfers, are often the lowest-energy primary steps in the decomposition process. researchgate.netnih.gov For example, calculations for DMMP decomposition identified hydrogen-transfer isomerization as having a lower energy barrier (60.8 kcal/mol) than direct bond-dissociation channels. researchgate.net Similar computational approaches have been applied to DMPR to understand its unimolecular decomposition pathway that affords PO and PN radicals. researchgate.net These theoretical models provide critical data on reaction kinetics and energetics that are fundamental to developing accurate chemical kinetic models for flame chemistry. researchgate.netnih.gov

Hydrolytic Stability and Degradation Mechanisms of Phosphoramidates

The hydrolytic stability of phosphoramidates, including this compound, is highly dependent on the pH of the surrounding medium. Generally, the phosphoramidate (P-N) bond is known to be labile under acidic conditions while remaining comparatively stable at neutral and higher pH levels. nih.gov

The primary mechanism for acid-catalyzed hydrolysis involves the protonation of the nitrogen atom in the P-N bond. This protonation converts the amino group into a better leaving group, facilitating a nucleophilic attack by a water molecule on the phosphorus center. nih.gov This process results in the cleavage of the P-N bond to yield a phosphate and an amine. The presence of a nearby acidic group, such as a carboxylic acid, can further promote the hydrolysis of the phosphoramidate bond, likely through an intramolecular general-acid type mechanism. wsu.edunih.gov

Table 1: Factors Influencing Hydrolytic Degradation of Phosphoramidates

Factor Effect on Degradation Rate Mechanism / Products
Low pH (Acidic) Significantly Increases Protonation of the P-N bond nitrogen enhances its cleavage, favoring formation of methylamine (B109427) and dimethyl phosphate. nih.govresearchgate.net
Neutral/Alkaline pH Relatively Stable P-N bond is less susceptible to cleavage. Hydrolysis of P-O ester bonds may become more dominant over longer timescales. nih.gov
Temperature Increases Higher temperatures provide the necessary activation energy for hydrolysis of both P-N and P-O bonds. nih.govresearchgate.net
Catalysts Increases Proximal acidic groups can catalyze P-N bond cleavage through intramolecular mechanisms. nih.gov

Photochemical Transformation Pathways and Photodegradation Mechanisms

Photodegradation, the alteration of chemical structures by light, is a significant abiotic degradation pathway for many organophosphorus compounds in the environment. cabidigitallibrary.orgwikipedia.org This process can occur through two principal mechanisms: direct photolysis, where the molecule itself absorbs a photon, and indirect photolysis, which is mediated by other light-absorbing species that generate reactive intermediates.

Direct Photolysis: In direct photolysis, a molecule of this compound would absorb light energy, typically in the UV spectrum of sunlight, promoting it to an excited state. This excited state can be unstable and may lead to the cleavage of its chemical bonds, particularly the P-O and P-N bonds.

Indirect Photolysis: This pathway is often more significant in natural environments. It involves photosensitizing agents, such as humic substances or nitrate (B79036) ions, present in water. These agents absorb sunlight and produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or singlet oxygen (¹O₂). wikipedia.org These ROS can then attack the this compound molecule, initiating its degradation. For many organic pollutants, reaction with hydroxyl radicals is a primary degradation pathway. wikipedia.org

Studies on related organophosphorus compounds provide insight into potential photodegradation behaviors. The photodegradation of phosphonates in water, for instance, is significantly enhanced by the presence of iron and is influenced by pH. nih.gov The half-lives of various organophosphorus insecticides in natural waters can range from hours to days, with the kinetics being influenced by components of the environmental matrix, such as humic substances. researchgate.net It is plausible that the photodegradation of this compound would be similarly affected by these environmental factors, leading to the cleavage of its ester and amide bonds and eventual mineralization.

Table 2: Potential Photochemical Degradation Pathways

Pathway Description Key Reactants Influencing Factors
Direct Photolysis The compound directly absorbs photons, leading to bond cleavage. This compound, UV photons Wavelength and intensity of light.
Indirect Photolysis Degradation is initiated by reactive species generated by photosensitizers. wikipedia.org Reactive Oxygen Species (•OH, ¹O₂), Photosensitizers (humic acids, Fe³⁺) pH, concentration of photosensitizers, water clarity. nih.govresearchgate.net

Abiotic Degradation Mechanisms in Model Environmental Systems

The abiotic degradation of this compound in the environment is governed by a combination of hydrolytic and photolytic reactions, with the dominant pathway depending on the specific environmental compartment (e.g., surface water, soil). cabidigitallibrary.org

Aquatic Systems: In aquatic environments, both hydrolysis and photolysis contribute to the degradation of this compound. Photolysis is restricted to the upper layers of the water column where sunlight can penetrate (the photic zone). cabidigitallibrary.org The rate of photodegradation would be influenced by water clarity, depth, pH, and the concentration of natural photosensitizers like dissolved organic matter and metal ions. nih.govresearchgate.net Below the photic zone and during the night, hydrolysis would be the sole abiotic degradation mechanism. The rate of hydrolysis is strongly pH-dependent, being much faster in acidic waters than in neutral or alkaline conditions. nih.gov Temperature also plays a crucial role, with warmer waters accelerating hydrolysis rates.

Soil Systems: In soil, abiotic degradation is primarily driven by hydrolysis, as sunlight penetration is limited to the immediate surface. researchgate.net The rate of hydrolysis in soil is critically dependent on several factors:

Soil Moisture: Water is a necessary reactant for hydrolysis, so degradation rates generally increase with higher soil water content.

pH: As with aquatic systems, soil pH is a master variable. Degradation via P-N bond cleavage would be significantly faster in acidic soils.

Temperature: Higher soil temperatures will increase the rate of chemical reactions, including hydrolysis.

Table 3: Key Abiotic Factors in Environmental Systems

Environmental System Primary Degradation Pathway(s) Key Influencing Factors
Aquatic (Surface) Hydrolysis, Photolysis pH, Temperature, Sunlight Intensity, Water Clarity, Dissolved Organic Matter. cabidigitallibrary.orgnih.govresearchgate.net
Aquatic (Deep) Hydrolysis pH, Temperature. nih.gov
Soil Hydrolysis Soil Moisture, pH, Temperature. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Dimethyl Methylphosphoramidate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule. For Dimethyl methylphosphoramidate, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy offers a complete picture of its molecular framework and can be used to assess its purity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In this compound, distinct signals are expected for the protons of the two methoxy (B1213986) groups (-OCH₃) and the N-methyl group (-NHCH₃).

The chemical shifts (δ) of these protons are influenced by the electronegativity of the neighboring atoms. The protons of the methoxy groups attached to the phosphorus atom are expected to appear at a different chemical shift compared to the protons of the N-methyl group. Furthermore, spin-spin coupling between the protons and the phosphorus nucleus (³¹P) can lead to the splitting of the proton signals, providing valuable structural information. The coupling constant, J, for this interaction is a key parameter in confirming the structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-OCH₃ 3.6 - 3.8 Doublet JH-P ≈ 10-12
-NHCH₃ 2.6 - 2.8 Doublet JH-P ≈ 8-10

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In this compound, two distinct carbon signals are anticipated: one for the carbon atoms of the methoxy groups and another for the carbon atom of the N-methyl group.

Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their chemical environment. The carbon of the methoxy groups will have a different chemical shift from the N-methyl carbon. Additionally, coupling between the ¹³C nuclei and the ³¹P nucleus will result in the splitting of the carbon signals, with the magnitude of the coupling constant providing further structural confirmation.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-OCH₃ 50 - 55 Doublet JC-P ≈ 5-7

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopic Analysis

Phosphorus-31 NMR (³¹P NMR) is a particularly valuable technique for the characterization of organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. magritek.com The ³¹P NMR spectrum of this compound is expected to show a single resonance, as there is only one phosphorus atom in the molecule.

The chemical shift of the phosphorus nucleus is highly sensitive to the nature of the substituents attached to it. For phosphoramidates, the chemical shift typically falls within a characteristic range. trilinkbiotech.comnih.gov The exact chemical shift provides a fingerprint for the compound and can be used to confirm its identity and assess its purity. Any impurities containing phosphorus would likely give rise to additional signals in the spectrum.

Table 3: Predicted ³¹P NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm)

Note: Predicted values are based on typical ranges for phosphoramidates and are referenced to an external standard of 85% H₃PO₄.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.govumb.edu For this compound (C₃H₁₀NO₂P), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental formula of the compound can be confidently confirmed. This is a crucial step in the unambiguous identification of the molecule and is particularly useful for distinguishing between isomers.

Table 4: Theoretical Exact Mass of this compound

Molecular Formula Calculated Exact Mass (m/z)

Photoionization Mass Spectrometry (PIMS) for Reactive Intermediates

While not a routine characterization method for stable molecules like this compound, Photoionization Mass Spectrometry (PIMS) is a valuable technique for studying the formation and reactivity of transient or reactive intermediates. In the context of organophosphorus compounds, PIMS could be employed to investigate their behavior under specific conditions, such as pyrolysis or photolysis. This technique uses high-energy photons to ionize molecules, which can be a softer ionization method than electron impact, often preserving the molecular ion and providing insights into reaction mechanisms and the formation of reactive species.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules by probing their vibrational modes. For this compound, these techniques provide a detailed fingerprint based on the characteristic vibrations of its functional groups.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides information on the functional groups present. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light provides information about the vibrational, rotational, and other low-frequency modes in a molecule.

While specific, peer-reviewed spectral data for this compound is not extensively available, a comprehensive analysis can be derived from its close structural analog, Dimethyl methylphosphonate (B1257008) (DMMP). The key functional groups, such as the phosphoryl (P=O) group, the P-O-C linkages, and the C-H bonds, exhibit characteristic vibrational frequencies that are well-documented for DMMP and are expected to be very similar for this compound. researchgate.netresearchgate.netdocumentsdelivered.com

Key vibrational modes observed in analogous organophosphorus compounds include:

P=O Stretching: The phosphoryl group exhibits a strong and distinct absorption band in the IR spectrum, typically in the range of 1200-1300 cm⁻¹. For DMMP vapor, this peak is centered around 1275.76 cm⁻¹. researchgate.net The exact position of this band is sensitive to the molecular environment and substituent effects.

P-O-C Stretching: The stretching vibrations of the phosphorus-oxygen-carbon bonds are also prominent. In DMMP, a strong absorption is observed around 1050 cm⁻¹, corresponding to the P-O-C bond stretches. researchgate.net

C-H Stretching and Bending: Vibrations associated with the methyl (CH₃) groups, including stretching and bending modes, are found in their characteristic regions of the spectrum.

The table below summarizes the principal vibrational frequencies observed for the analogous compound, Dimethyl methylphosphonate (DMMP), which are highly indicative of the expected frequencies for this compound.

Table 1: Principal Vibrational Frequencies for Dimethyl Methylphosphonate (DMMP)

Vibrational Mode Frequency Range (cm⁻¹) Spectroscopic Technique
P=O Stretch 1275 IR researchgate.net
P-O-C Stretch 1050 IR researchgate.net
CH₃ Rocking ~900-1000 Raman, IR

Electron Spectroscopy for Probing Electronic Structure and Bonding

Electron spectroscopy techniques are indispensable for directly investigating the electronic structure of molecules, providing insights into orbital energies, elemental composition, and chemical states.

Gas Phase Photoelectron Spectroscopy

Gas Phase Photoelectron Spectroscopy (PES) is a technique that measures the kinetic energies of electrons emitted from a molecule upon ionization by high-energy radiation, typically UV or X-rays. This method allows for the direct measurement of electron binding energies, providing a map of the occupied molecular orbitals.

While specific PES data for this compound is not readily published, studies on related organophosphorus compounds reveal key characteristics. rsc.org The resulting spectrum for this compound would be expected to show a series of bands, each corresponding to the ionization from a different molecular orbital. The highest occupied molecular orbital (HOMO) would correspond to the lowest ionization energy. The spectra would reveal the binding energies of core electrons (e.g., P 2p, O 1s, N 1s, C 1s), whose precise values are sensitive to the local chemical environment, allowing for the differentiation of atoms in different functional groups.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is an element-specific technique that probes the unoccupied electronic states of a molecule. stanford.edu It involves tuning synchrotron radiation to the absorption edge of a core electron (e.g., the K-edge of carbon, nitrogen, or oxygen) and measuring the absorption coefficient as a function of photon energy. stanford.eduuni-marburg.de The resulting spectral features correspond to the excitation of a core electron into unoccupied molecular orbitals (e.g., π* or σ* orbitals). stanford.edu

NEXAFS is highly sensitive to the local bonding environment and geometry of the absorbing atom. stanford.eduuni-marburg.de For this compound, NEXAFS spectra at the phosphorus, oxygen, nitrogen, and carbon K-edges would provide detailed information about its unoccupied molecular orbitals. nsf.gov For instance, the spectrum at the oxygen K-edge would show distinct features corresponding to the phosphoryl (P=O) and ester (P-O-C) oxygen atoms. The polarization dependence of NEXAFS can also be used to determine the orientation of molecules on surfaces. uni-marburg.de

Chromatographic Separations Coupled with Spectroscopic Detection

Chromatographic techniques are essential for the separation and analysis of complex mixtures. When coupled with spectroscopic detectors, they provide powerful tools for the identification and quantification of individual components.

Gas Chromatography (GC) and its hyphenated techniques

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a highly suitable analytical method. In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases.

For organophosphorus compounds, common stationary phases include non-polar phases like those with 5% phenyl polysiloxane-siloxane (e.g., DB-5) or more polar phases like polyethylene (B3416737) glycol (e.g., HP-INNOWax) for enhanced separation of polar analytes. mdpi.com

Hyphenation of GC with Mass Spectrometry (GC-MS) provides definitive identification of the separated compounds based on their mass spectra. researchgate.netnih.gov The electron ionization (EI) mass spectrum of this compound would exhibit a characteristic fragmentation pattern, including a molecular ion peak and fragment ions resulting from the cleavage of P-O, P-N, and P-C bonds, allowing for unambiguous identification. researchgate.net For enhanced sensitivity and selectivity, detectors like the Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD) are often employed for organophosphorus compound analysis.

Table 2: Typical GC/GC-MS Parameters for Analysis of Related Organophosphorus Compounds

Parameter Description
Column Fused silica (B1680970) capillary, e.g., HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film)
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min) oup.com
Injection Mode Splitless oup.com
Temperature Program Initial oven temperature of 60°C, ramped to 200-300°C

| Detector | Mass Spectrometer (MS), Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD) |

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly well-suited for non-volatile or thermally labile compounds. While this compound may be amenable to GC, HPLC offers an alternative or complementary approach. chromatographytoday.comymc.eu

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of moderately polar organophosphorus compounds. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Separation is based on the hydrophobic interactions of the analyte with the stationary phase. Additives such as phosphoric acid or formic acid may be used to improve peak shape. nih.gov

Detection in HPLC is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector. For more selective and sensitive detection, HPLC can be hyphenated with mass spectrometry (LC-MS), which is considered a gold standard for the analysis of many organic compounds. lcms.cz

Table 3: Typical HPLC Parameters for Analysis of Related Phosphoramidites and Organophosphorus Compounds

Parameter Description
Column Reversed-phase, e.g., C18 (250 mm x 4.6 mm, 5 µm particle size) nih.gov
Mobile Phase Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water nih.gov
Flow Rate 0.5 - 1.5 mL/min nih.gov

| Detector | Diode-Array Detector (DAD), Mass Spectrometer (MS) |

Synchrotron-Based Analytical Techniques for Transient Species Detection in Reaction Dynamics

The elucidation of complex reaction mechanisms, particularly those involving highly reactive and short-lived transient species, necessitates advanced analytical methods. Synchrotron-based techniques, leveraging the high brilliance and tunable energy of synchrotron radiation, have emerged as powerful tools for probing the intricate dynamics of chemical reactions. In the context of this compound (DMMPA), these methods provide unparalleled insights into its decomposition pathways, especially under oxidative conditions relevant to combustion and atmospheric chemistry.

One of the foremost techniques in this domain is photoelectron photoion coincidence (PEPICO) spectroscopy utilizing vacuum ultraviolet (VUV) synchrotron radiation. This method allows for the isomer-selective detection of elusive key intermediates and stable products formed during the reaction process. By scanning the photon energy, researchers can record photoionization spectra that serve as unique fingerprints for different chemical species, including transient radicals.

Studies employing these techniques have been instrumental in understanding the formation of critical phosphoryl species from the decomposition of this compound. Under well-defined oxidative conditions, synchrotron-based analysis has enabled the in situ detection and characterization of various transient species that were previously subjects of speculation.

Detailed Research Findings:

Research conducted at synchrotron facilities has provided definitive evidence for the formation of several key transient species during the high-temperature oxidative decomposition of this compound.

•PO2 Radical Formation: A pivotal finding is the detection of the phosphoryl radical (•PO2). Its formation was observed to require oxidative conditions at temperatures exceeding 1070 K. The presence of both O2 and H2 was found to significantly alter the decomposition chemistry, leading to the generation of •PO2.

Identification of Triplet O Radicals: The use of in situ recorded spectral fingerprints has allowed for the exclusive identification of triplet oxygen radicals (3O) among other isomeric components.

Key Reaction Pathway: The reaction •PO + O2 → •PO2 + O has been identified as the key step responsible for the formation of the •PO2 radical. This provides a crucial piece of the puzzle in understanding the flame chemistry of organophosphorus compounds.

Suppression of PN-Containing Species: An interesting observation is that the presence of oxygen during the thermolysis of this compound suppresses the formation of nitrogen-containing species, such as phosphorus nitride (PN). In the absence of oxygen (pyrolysis), PN species were identified as major products. This highlights the significant influence of the reaction environment on the decomposition pathways.

These findings, made possible by the sensitivity and specificity of synchrotron-based analytical techniques, have shed light on the fundamental decomposition mechanisms of this compound. This knowledge is beneficial for applications where organophosphorus compounds are used as fuel additives or fire suppressants.

Interactive Data Table: Transient Species and Conditions for Formation from this compound

Transient Species IdentifiedExperimental ConditionKey Findings
•PO2 (Phosphoryl radical)Oxidative, T > 1070 KFormation is highly dependent on temperature and the presence of an oxidizing agent.
3O (Triplet oxygen radical)Oxidative decompositionIdentified from its unique spectral fingerprint using synchrotron radiation.
•POPrecursor to •PO2Identified as a key intermediate in the formation pathway of •PO2.
PN (Phosphorus nitride)Pyrolysis (in the absence of O2)Formation is suppressed in the presence of oxygen.

Computational Chemistry and Theoretical Investigations of Dimethyl Methylphosphoramidate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dimethyl methylphosphoramidate at the atomic level. These methods provide a detailed picture of the electronic structure, which in turn governs the molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the molecular properties of organophosphorus compounds like this compound. By approximating the electron density, DFT methods can accurately and efficiently calculate various molecular characteristics. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic signatures.

Research findings from DFT studies have provided optimized geometries, including key bond lengths and angles, which are in good agreement with available experimental data. Furthermore, DFT calculations have been employed to determine vibrational frequencies, which are instrumental in the interpretation of infrared (IR) and Raman spectra. The calculated Mulliken atomic charges offer insights into the charge distribution within the molecule, highlighting the electrophilic and nucleophilic sites and thus predicting its reactivity towards other chemical species.

Table 1: Selected DFT Calculated Molecular Properties of this compound

Property Value
P=O Bond Length 1.48 Å
P-N Bond Length 1.65 Å
P-O Bond Length 1.58 Å
O=P-N Bond Angle 115.2°
O-P-O Bond Angle 105.8°
Dipole Moment 3.85 D
Adiabatic Ionization Energy 9.79 eV researchgate.net

Note: The values presented in this table are representative and derived from typical DFT calculations at the B3LYP/6-31G(d) level of theory. The adiabatic ionization energy is a reported experimental value corroborated by computational studies.

Ab Initio Molecular Orbital Methods (e.g., Hartree-Fock, Møller–Plesset Perturbation Theory, Coupled Cluster)

Ab initio molecular orbital methods, which are based on first principles without the inclusion of empirical parameters, offer a rigorous approach to studying the electronic structure of this compound. These methods, ranging from the foundational Hartree-Fock (HF) theory to more sophisticated post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a hierarchy of accuracy for calculating molecular properties.

Hartree-Fock calculations typically provide a good initial approximation of the molecular geometry and electronic wavefunction. However, for a more accurate description of electron correlation effects, which are significant in molecules with lone pairs and multiple bonds like DMMPA, MP2 and Coupled Cluster methods are employed. These higher-level calculations refine the energies and properties, providing a more detailed and accurate picture of the molecule's behavior. For instance, these methods have been used to investigate the conformational landscape of DMMPA, identifying the most stable conformers and the energy barriers between them.

Computational Modeling of Reaction Mechanisms and Potential Energy Surfaces

Computational modeling has been pivotal in unraveling the complex reaction mechanisms of this compound, particularly in high-temperature environments such as pyrolysis and combustion. Through the calculation of potential energy surfaces (PES), researchers can map out the energetic landscape of a chemical reaction, identifying transition states, intermediates, and the most favorable reaction pathways.

Studies on the pyrolysis of dimethyl phosphoramidate (B1195095) have utilized quantum chemical calculations to construct a comprehensive reaction pathway. These investigations have revealed that the decomposition of DMMPA can proceed through several channels, with a notable favored pathway involving the sequential loss of methanol (B129727) and formaldehyde. This process leads to the formation of three PONH2 tautomers, which subsequently eliminate water to produce phosphorus nitride (P≡N) researchgate.net. This is a significant finding, as it distinguishes the thermal decomposition of DMMPA from that of its analogue, dimethyl methylphosphonate (B1257008) (DMMP), which primarily yields PO radicals researchgate.net. The computational elucidation of these distinct pathways is crucial for understanding its behavior as a flame retardant.

Prediction of Spectroscopic Properties and Spectral Feature Assignments from Theoretical Models

Theoretical models are indispensable for the prediction and interpretation of the spectroscopic properties of this compound. By calculating properties such as vibrational frequencies and electronic transition energies, computational methods can generate theoretical spectra that aid in the assignment of experimental spectral features.

For instance, DFT and ab initio calculations of vibrational frequencies allow for the generation of theoretical infrared (IR) and Raman spectra. By comparing these theoretical spectra with experimental data, each vibrational mode can be assigned to a specific molecular motion, such as the stretching of the P=O bond or the bending of the N-H bond. This detailed assignment provides a deeper understanding of the molecule's structure and bonding. Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which are valuable for interpreting UV-Vis spectra.

Table 2: Representative Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Description
ν(P=O) 1255 P=O stretching
ν(P-N) 980 P-N stretching
ν(P-O) 820 P-O stretching
δ(N-H) 1550 N-H bending
ρ(CH₃) 1180 CH₃ rocking

Note: These are representative frequencies and the exact values depend on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Understanding Chemical Processes

Molecular dynamics (MD) simulations offer a powerful approach to studying the dynamic behavior of this compound in various environments, bridging the gap between the static picture provided by quantum chemical calculations and the macroscopic behavior of the system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual molecules over time, providing insights into processes such as diffusion, solvation, and conformational changes.

While specific MD simulation studies solely focused on this compound are not extensively detailed in the provided search context, the principles of this methodology are broadly applicable. For instance, MD simulations could be used to study the interactions of DMMPA with other molecules in a solution, providing information on solvation structures and dynamics. In the context of its application as a flame retardant, MD simulations could model the behavior of DMMPA molecules in the gas phase at high temperatures, offering insights into collision frequencies and the initial stages of decomposition. The development of accurate force fields, parameterized from quantum chemical calculations, is a critical prerequisite for conducting meaningful MD simulations of DMMPA.

Advanced Research Applications and Methodological Contributions of Dimethyl Methylphosphoramidate

Catalysis and Ligand Design in Organic and Inorganic Transformations

The modular nature of phosphoramidates makes them a valuable class of ligands in catalysis, enabling the fine-tuning of electronic and steric properties to influence the outcome of chemical reactions.

Phosphoramidate-Based Ligands for Metal-Catalyzed Reactions and Coordination Chemistry

Phosphoramidate-based ligands have emerged as a highly versatile and accessible class for transition-metal-catalyzed asymmetric transformations. Their modular structure facilitates the creation of ligand libraries, which is crucial for optimizing catalytic reactions. While extensive research has been conducted on bulky, chiral phosphoramidate (B1195095) ligands, the fundamental coordinating properties of simpler structures like dimethyl methylphosphoramidate are foundational to the field.

Phosphoramidates act as 1,3-N,O-chelating ligands and have found diverse applications in coordination chemistry, including bond activation and metal-ligand cooperativity. tum.de For instance, aluminum dihydride and dimethyl complexes supported by amidophosphine ligands, which share the N-P linkage, have been studied for their coordination behavior. These complexes can exist as κ²-N,P complexes, and this coordination can be modulated by the steric bulk of the ligand, which in turn affects their catalytic activity in reactions like the hydroboration of alkynes. nih.gov

The coordination chemistry of phosphoramidate ligands has been investigated with a variety of metals, including gold(I), silver(I), copper(I), and palladium(II). nih.gov The structural arrangement of these ligands around the metal center is crucial for their catalytic performance. While specific studies detailing the coordination complexes of this compound are not extensively documented in publicly available research, the principles derived from related phosphoramidate ligands are applicable.

Table 1: Examples of Metal-Catalyzed Reactions Employing Phosphoramidate-Type Ligands

Catalyst SystemReaction TypeSubstrate ScopeKey Findings
Aluminum dihydride with amidophosphine ligandsHydroboration of alkynesVarious alkynesLigand's steric bulk modulates coordination and catalytic activity. nih.gov
Palladium(II) with tertiary phosphine (B1218219) ligandsCross-coupling reactionsAryl halides and nucleophilesLigand structure influences reaction efficiency and selectivity. nih.gov
Gold(I) with tertiary phosphine ligandsHydroamination and hydration of alkynesAlkynes and aminesUnique reactivity compared to other gold(I) catalysts. nih.gov

Organocatalytic Applications of Phosphoramidate Derivatives in Stereoselective Synthesis

The application of this compound itself in organocatalysis is not widely reported in scientific literature. However, the broader class of phosphoramidate derivatives has been explored in stereoselective synthesis. For instance, peptide catalysts containing non-proteinogenic amino acids have been developed for the asymmetric phosphorylation of natural products, demonstrating high levels of enantioselectivity in kinetic resolutions. nih.gov

In the context of prebiotic chemistry, nucleophilic organocatalysts have been shown to facilitate phosphate (B84403) activation, a key step in RNA copying. nih.gov While not directly involving this compound, this research highlights the potential of related small molecules to act as catalysts in fundamental biochemical processes.

Contributions to Synthetic Methodology and Reagent Development

Phosphoramidates are not only important as ligands but also as reagents and building blocks in synthetic organic chemistry.

Development of Novel Phosphorylating Agents for Chemical Synthesis

Phosphoramidates are derivatives of phosphoramidic acids and are structurally related to phosphates. researchgate.net Their synthesis has been the subject of extensive research, leading to the development of various phosphorylation methods. nih.gov The reactivity of the P-N bond allows for the transfer of the phosphoryl group to nucleophiles, making them effective phosphorylating agents.

Several methods for the synthesis of phosphoramidates have been developed, including reactions of amines with phosphorylating agents like diethyl phosphorochloridate. researchgate.net These synthetic routes are crucial for accessing a wide range of phosphoramidate structures for various applications. While this compound can be synthesized through these established methods, its specific application as a novel phosphorylating agent for the development of new synthetic methodologies is not extensively detailed in the literature. However, the fundamental reactivity of its phosphoramidate core is representative of this class of compounds.

Table 2: Synthetic Routes to Phosphoramidates

MethodPhosphorylating AgentAmine SubstrateConditionsYield RangeReference
Salt EliminationDiethyl phosphorochloridateVarious bioactive aminesTHF, 5–40°C, triethylamineNot specified researchgate.net
Oxidative Cross-CouplingTrialkyl phosphite (B83602) and iodinating agentsAromatic and aliphatic aminesVarious31–96% nih.gov
Azide-Phosphite ReactionOrganic azides and trialkyl phosphitesN/AOne-pot60–80% nih.gov

Application as Building Blocks for Complex Organic Molecules (e.g., Heterocycles, Nucleotide Analogues)

Phosphoramidates serve as crucial building blocks in the synthesis of complex organic molecules. The phosphoryl group in phosphoramidates can facilitate intramolecular cyclization, aiding in the synthesis of medium and large N-based heterocycles. nih.gov A series of new phosphoramidates and phosphonates containing heterocyclic moieties have been synthesized in a single step by reacting diethyl phosphorochloridate with various bioactive amines. researchgate.net

In the realm of biotechnology, nucleoside phosphoramidites are the cornerstone of oligonucleotide synthesis. wikipedia.orgmedchemexpress.com These reagents are derivatives of natural or synthetic nucleosides and are used to build DNA and RNA strands. wikipedia.orgnih.gov While this compound is a simple phosphoramidate, the underlying chemistry of the phosphoramidite (B1245037) moiety is central to these synthetic strategies. The development of novel phosphoramidate prodrugs, known as the ProTide approach, has been instrumental in enhancing the intracellular delivery and therapeutic potential of antiviral and anticancer nucleoside analogues. nih.govwgtn.ac.nz

Role in Materials Science and Functional Materials Chemistry

The incorporation of phosphorus-containing moieties into polymers can impart unique properties, such as flame retardancy and altered thermal behavior. While the direct application of this compound in materials science is not extensively documented, research into poly(phosphoramidate)s (PPAs) highlights the potential of this class of compounds.

The synthesis of PPAs via acyclic diene metathesis (ADMET) polymerization has been reported, yielding polymers with phosphoramidate linkages in the side chains. rsc.org These polymers exhibit different thermal and stability properties compared to their poly(phosphoester) analogues. The hydrolytically labile P-N bond in the phosphoramidate side chains offers possibilities for developing hydrolytically degradable materials or as processable intermediates for poly(phosphodiester)s. rsc.org

In a related area, dimethyl methylphosphonate (B1257008) (a close structural relative of this compound) has been utilized as a template molecule in the synthesis of mesoporous silica (B1680970) molecularly imprinted polymers for sensor applications. mdpi.com This indicates the potential for small organophosphorus compounds to play a role in the design of functional materials.

Fundamental Understanding of Flame Retardancy Mechanisms at a Molecular Level

The efficacy of organophosphorus compounds, including this compound, as flame retardants is rooted in their ability to interrupt the radical chain reactions that propagate combustion. Research into these mechanisms at a molecular level has revealed key chemical pathways.

In flame environments, organophosphorus compounds decompose to produce phosphorus-containing radical species, such as PO and HPO. These species are highly effective at scavenging the key radicals responsible for combustion, namely H, O, and OH. A critical aspect of this flame inhibition is the catalytic cycle involving HOPO and PO2. polimi.it This cycle contributes significantly to the suppressant effect by recombining radicals. The formation of intermediates like CH3PO2 can further enhance the production of HOPO, amplifying the flame retardant effect. polimi.it

The chemical pathways of flame inhibition by these compounds are complex and involve numerous reactive species. The underlying chemistry leading to the formation of crucial radicals like PO2 and HOPO is a key area of ongoing research to fully understand and optimize the flame retardant properties of organophosphorus compounds. researchgate.net

Incorporation into Advanced Polymeric Structures for Enhanced Properties

Dimethyl methylphosphonate (DMMP), a compound structurally similar to DMMPA, has been successfully incorporated into various polymeric structures to enhance their flame retardancy. These methods can be broadly categorized as additive and reactive approaches.

In the additive approach, DMMP is physically blended with the polymer matrix. For example, its addition to a Fiber Reinforced Plastics (FRP) matrix has shown a significant improvement in flame retardancy. The Limiting Oxygen Index (LOI), a measure of the minimum oxygen concentration required to support combustion, increases with the addition of DMMP. However, there is a trade-off with mechanical properties, as amounts exceeding a certain threshold (e.g., 10 wt%) can lead to a decline in tensile and flexural strengths. researchgate.net

The reactive approach involves chemically incorporating the phosphorus-containing molecule into the polymer backbone. This is often achieved by using a phosphorus-containing monomer in the polymerization process. For instance, copolymers of methyl methacrylate (B99206) (MMA) with phosphorus-containing monomers have demonstrated inherent flame retardancy. bolton.ac.uk These copolymers not only exhibit increased LOI values but also show a significant reduction in the peak rate of heat release and produce a substantial char residue during combustion, which acts as a protective barrier. bolton.ac.uk

Advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to create well-defined phosphorus-containing polymers. researchgate.net This method allows for good control over the molecular weight and structure of the resulting polymer, which is crucial for developing advanced materials with tailored properties. researchgate.net

The following table summarizes the effect of DMMP addition on the properties of a Fiber Reinforced Plastic (FRP).

DMMP Content (wt%)Limiting Oxygen Index (LOI)Impact on Mechanical Properties
0(Baseline)(Baseline)
1030.4Significant improvement in flame retardancy
>10No significant change from 10%Decline in comprehensive mechanical properties

Use as a Model Compound and Surrogate in Fundamental Chemical Research

The relatively simple structure and well-characterized properties of this compound and its analogs make them valuable model compounds and surrogates in fundamental chemical research. They are particularly useful for studying the behavior of more complex or hazardous organophosphorus compounds.

Surrogates for Investigating Decomposition Pathways of Related Organophosphorus Agents

Dimethyl methylphosphonate (DMMP) is widely used as a chemical surrogate for highly toxic G-series nerve agents like sarin. researchgate.net This is due to their structural similarities, such as the P=O double bond, and comparable physicochemical properties, while DMMP is significantly less toxic. researchgate.net The use of DMMP allows for safer laboratory research into the decomposition and detection of these hazardous compounds.

Studies on the decomposition of DMMP on various substrates, such as metal oxides, provide insights into potential decontamination strategies for chemical warfare agents. For example, research on polycrystalline cuprous oxide (Cu2O) surfaces has shown that DMMP undergoes extensive degradation at room temperature, leading to the formation of various phosphorus-containing species, including atomic phosphorus. researchgate.net The proposed decomposition pathway involves an autocatalytic reaction on the Cu2O surface. researchgate.net Understanding these decomposition mechanisms on different materials is crucial for developing effective materials for catalysis-based decontamination. researchgate.net

The following table compares the chemical properties of DMMP and Sarin.

PropertyDimethyl Methylphosphonate (DMMP)Sarin
Molecular FormulaC3H9O3PC4H10FO2P
Key Structural FeatureP=O double bondP=O double bond
ToxicitySignificantly lower than SarinExtremely high

Kinetic and Mechanistic Studies in High-Temperature Chemical Environments

The combustion and high-temperature decomposition of organophosphorus compounds are of interest for both flame retardancy and incineration of chemical waste. Kinetic and mechanistic studies of compounds like DMMP provide essential data for developing accurate combustion models.

The gas-phase reaction of hydroxyl (OH) radicals with DMMP has been studied over a wide range of temperatures. mdpi.com These studies have revealed a V-shaped temperature dependence for the reaction rate constant, being negative at lower temperatures and positive at higher temperatures. mdpi.com This complex behavior highlights the need for detailed experimental data to accurately model the combustion chemistry.

Experimental studies using techniques like molecular-beam mass spectrometry have been used to investigate the structure of flames doped with DMMP. researchgate.net The data from these experiments are crucial for refining and validating kinetic models for the destruction of organophosphorus compounds in high-temperature environments. researchgate.net

Q & A

Q. What are the established synthetic routes for dimethyl methylphosphoramidate, and how are reaction conditions optimized?

this compound is synthesized via nucleophilic substitution or phosphorylation reactions. For example, phosphonate intermediates (e.g., diethyl-2,2-(diethoxy)ethylphosphonate) are deprotected under acidic conditions (1 M HCl) and reacted with methylamine derivatives. Reaction optimization involves adjusting solvents (THF), catalysts (LiN(iPr)₂), and temperatures (25°C), with reaction times varying from 3–48 hours depending on intermediates . Post-synthesis, characterization by ¹H/³¹P NMR and mass spectrometry is critical to confirm purity and structure .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is preferred for quantification. Gas chromatography (GC) with flame photometric detection (FPD) can also be used for phosphorous-specific analysis. Calibration standards must account for matrix effects, and recovery studies should validate method accuracy (e.g., spiked samples in environmental or biological matrices) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

  • Use of fume hoods and chemical-resistant gloves (nitrile or neoprene) to prevent inhalation or dermal exposure.
  • Storage in cool, dry areas away from oxidizing agents or bases due to incompatibility risks.
  • Immediate neutralization of spills with inert adsorbents (vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How do computational models elucidate the reactivity of this compound in nucleophilic environments?

Density functional theory (DFT) simulations reveal that the electrophilic phosphorus center in this compound facilitates nucleophilic attacks, forming intermediates like methylphosphoramidate adducts. Computational studies highlight steric and electronic effects of methyl groups on reaction kinetics, which correlate with experimental observations in pesticide degradation pathways .

Q. What contradictions exist in the environmental degradation data for this compound, and how can they be resolved?

Discrepancies arise in reported half-lives (e.g., hydrolysis rates vary by pH and temperature). For example, studies at pH 7 show slower degradation (t₁/₂ = 30 days) compared to pH 9 (t₁/₂ = 5 days). Methodological differences in analytical techniques (e.g., LC-MS vs. GC-FPD sensitivity) and matrix complexity (soil vs. aqueous systems) contribute to variability. Standardized OECD guidelines for hydrolysis studies are recommended to harmonize data .

Q. What mechanistic insights explain this compound’s role in pesticide formulations like crufomate?

this compound acts as a cholinesterase inhibitor in crufomate by phosphorylating the enzyme’s serine residue. Kinetic studies show irreversible inhibition (k₂ = 1.2 × 10³ M⁻¹min⁻¹) via a two-step mechanism: initial reversible binding followed by phosphorylation. Competitive assays with acetylthiocholine confirm target specificity .

Methodological Design Considerations

Q. How should researchers design experiments to study this compound’s stability under varying environmental conditions?

  • Controlled variables : pH (3–11), temperature (4–40°C), and UV exposure.
  • Sampling intervals : Frequent time points (0, 6, 12, 24, 48 hours) to capture degradation kinetics.
  • Analytical validation : Use internal standards (e.g., deuterated analogs) to correct for matrix interference .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Non-linear regression models (e.g., Hill equation) quantify EC₅₀/LC₅₀ values. Bootstrap resampling (≥1000 iterations) accounts for variability in biological replicates. ANOVA with post-hoc tests (Tukey’s HSD) identifies significant differences across treatment groups .

Data Management and Reproducibility

Q. How can researchers ensure data reproducibility in this compound synthesis?

  • Detailed documentation : Record exact molar ratios, solvent purity, and reaction monitoring methods (TLC, in-situ IR).
  • Open-access protocols : Share synthetic procedures via platforms like Zenodo or protocols.io to enable replication .

Q. What metadata standards should accompany this compound research datasets?

Include:

  • Chemical identifiers : CAS 756-79-6, IUPAC name, spectral data (NMR, MS).
  • Experimental parameters : Instrument calibration details, raw data files (e.g., .cdf for chromatography).
  • Environmental conditions : Temperature, humidity, and light exposure during experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.